molecular formula C11H14O4 B13569575 (R)-2-(3,5-dimethoxyphenyl)propanoic acid

(R)-2-(3,5-dimethoxyphenyl)propanoic acid

Cat. No.: B13569575
M. Wt: 210.23 g/mol
InChI Key: DBMMMCYUFZQFIC-SSDOTTSWSA-N
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Description

®-2-(3,5-dimethoxyphenyl)propanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a propanoic acid moiety attached to a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,5-dimethoxyphenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the alkylation of a 3,5-dimethoxybenzyl halide with a chiral propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of ®-2-(3,5-dimethoxyphenyl)propanoic acid may involve more scalable processes such as asymmetric hydrogenation or enzymatic resolution. Asymmetric hydrogenation uses chiral catalysts to selectively hydrogenate a precursor compound, while enzymatic resolution employs enzymes to selectively react with one enantiomer in a racemic mixture, leaving the desired enantiomer in excess.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

®-2-(3,5-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3,5-dimethoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(3,5-dimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring and its chiral center. These features contribute to its distinct chemical reactivity and potential for selective interactions in biological systems.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(2R)-2-(3,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14O4/c1-7(11(12)13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,1-3H3,(H,12,13)/t7-/m1/s1

InChI Key

DBMMMCYUFZQFIC-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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